Dimethyl cabozantinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cabozantinib is a small-molecule kinase inhibitor known for its potent activity against multiple receptor tyrosine kinases, including MET and VEGF receptor 2 (VEGFR2). It is primarily used in the treatment of various cancers, such as renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer .
Preparation Methods
The preparation of dimethyl cabozantinib involves a multi-step synthetic route. One method includes the following steps:
Starting Materials: Diethyl malonate, 4-fluoroaniline, 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and 1,2-dibromoethane.
Reaction Steps: The synthesis involves five key reactions, including condensation, cyclization, and substitution reactions.
Industrial Production: The process is designed to be environmentally friendly and suitable for large-scale production, with a comprehensive yield of over 50%.
Chemical Reactions Analysis
Dimethyl cabozantinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Dimethyl cabozantinib has a wide range of scientific research applications:
Mechanism of Action
Dimethyl cabozantinib exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, -2, and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these receptors, it disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Dimethyl cabozantinib is unique due to its broad spectrum of kinase inhibition. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its activity against VEGFR and RAF kinases.
Pazopanib: Targets VEGFR, PDGFR, and KIT.
Compared to these compounds, this compound has a distinct profile of kinase inhibition, making it particularly effective in certain cancer types .
Properties
CAS No. |
1628530-47-1 |
---|---|
Molecular Formula |
C27H22FN3O5 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChI Key |
NHMICDOYSFGBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.